Relmapirazin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

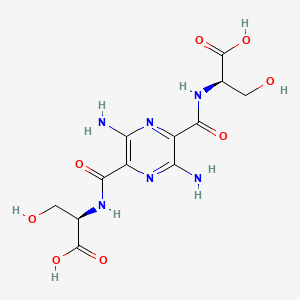

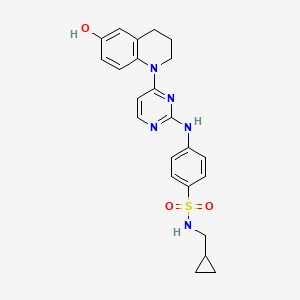

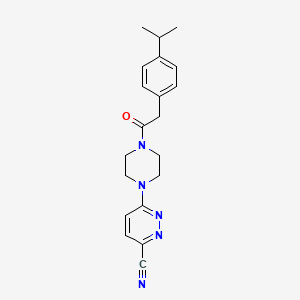

Relmapirazin is a diagnostic agent drug candidate.

Applications De Recherche Scientifique

Dopamine Receptor Interactions

Relmapirazin, similar to cariprazine (RGH-188), demonstrates significant interactions with dopamine receptors. Cariprazine, a D3-preferring dopamine D3/D2 receptor partial agonist, has shown potential in the treatment of schizophrenia and bipolar mania. It's particularly interesting for its possible role in preventing relapse in human cocaine addiction, suggesting a similar potential for relmapirazin in neuropsychiatric applications (Román et al., 2013).

Serotonergic System Interaction

Compounds like aripiprazole, which act as partial agonists at dopamine D2 and D3 and serotonin 1A receptors, and as antagonists at serotonin 2A receptors, might provide insights into relmapirazin's mechanism. Genetic variants of HTR2A, a serotonin receptor gene, have been studied for their role in predicting the efficacy of aripiprazole, a similar compound, in treating schizophrenia. This suggests that relmapirazin may have a significant impact on the serotonergic system as well (Chen, Shen, & Chen, 2009).

Potential in Treating Cocaine Addiction

Aripiprazole's ability to attenuate cocaine seeking in a rat model of relapse may be relevant for understanding relmapirazin's potential. This suggests a possible application in treating cocaine addiction and relapse prevention, as aripiprazole showed efficacy in reducing cocaine seeking behavior following prolonged abstinence and repeated administration (Feltenstein, Do, & See, 2009).

Modulation of Dopaminergic and Serotonergic Systems

The in vivo actions of aripiprazole in modulating serotonin (5-HT) and dopamine (DA) release, as observed in rat and mouse brains, might be paralleled in relmapirazin. Aripiprazole's influence on these neurotransmitter systems, particularly through 5-HT1A receptors, could be indicative of relmapirazin's actions as well (Bortolozzi et al., 2007).

Therapeutic Effects on Sleep Patterns

The influence of compounds like ipsapirone, a 5-HT1A agonist, on sleep patterns of healthy subjects might offer insights into relmapirazin's potential effects. As serotonin receptors play a role in sleep regulation, this could imply similar sleep-modulating effects for relmapirazin (Driver et al., 2005).

Clinical Efficacy and Tolerability in Psychiatric Conditions

Research on cariprazine, a compound with similar receptor activity profiles, has shown clinical efficacy in treating schizophrenia and bipolar disorder. This might suggest a potential role for relmapirazin in similar therapeutic contexts, offering insights into its efficacy and tolerability in these disorders (Citrome, 2013).

Propriétés

Numéro CAS |

1313706-17-0 |

|---|---|

Nom du produit |

Relmapirazin |

Formule moléculaire |

C12H16N6O8 |

Poids moléculaire |

372.29 |

Nom IUPAC |

N,N'-(3,6-diaminopyrazine-2,5-dicarbonyl)di-D-serine |

InChI |

InChI=1S/C12H16N6O8/c13-7-5(9(21)15-3(1-19)11(23)24)17-8(14)6(18-7)10(22)16-4(2-20)12(25)26/h3-4,19-20H,1-2H2,(H2,14,17)(H2,13,18)(H,15,21)(H,16,22)(H,23,24)(H,25,26)/t3-,4-/m1/s1 |

Clé InChI |

XHNJXRDGTITISI-QWWZWVQMSA-N |

SMILES |

O=C(N[C@H](CO)C(O)=O)C1=NC(N)=C(C(N[C@H](CO)C(O)=O)=O)N=C1N |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Relmapirazin |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

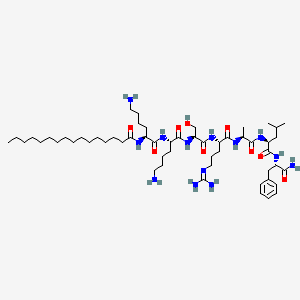

![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2,4-dioxo-5-(2-pyren-1-ylethynyl)pyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B610358.png)

![3-[({(1r)-6-[methyl(Phenyl)amino]-1,2,3,4-Tetrahydronaphthalen-1-Yl}methyl)amino]pyridine-4-Carboxylic Acid](/img/structure/B610375.png)

![4-[(4-Methoxyphenyl)hydrazono]-4h-pyrazole-3,5-diamine](/img/structure/B610379.png)